molecular formula C7H7BrClN B3019536 5-bromo-2-chloro-N-methylaniline CAS No. 1281907-31-0

5-bromo-2-chloro-N-methylaniline

Cat. No.: B3019536
CAS No.: 1281907-31-0
M. Wt: 220.49
InChI Key: WRMJNLGRYJFKEK-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-methylaniline: is an organic compound with the molecular formula C7H7BrClN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and chlorine atoms at the 5th and 2nd positions, respectively, and a methyl group is attached to the nitrogen atom. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-methylaniline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-methylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted anilines, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

5-bromo-2-chloro-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-methylaniline involves its interaction with specific molecular targets. The presence of halogen atoms and the methyl group on the nitrogen atom influence its reactivity and binding affinity. The compound can interact with enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-chloro-N-methylaniline is unique due to the specific positions of the bromine and chlorine atoms and the presence of the methyl group on the nitrogen atom

Properties

IUPAC Name

5-bromo-2-chloro-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMJNLGRYJFKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1281907-31-0
Record name 5-bromo-2-chloro-N-methylaniline
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